![molecular formula C20H33NO5Si B12639420 Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane CAS No. 921200-41-1](/img/structure/B12639420.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane
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Overview
Description
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to an oct-1-en-2-yl chain, which is further substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-2-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and functionalization applications. Additionally, the nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
Triethoxy(octyl)silane: Lacks the nitrophenyl group, making it less reactive in redox reactions.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the oct-1-en-2-yl chain, resulting in different physical and chemical properties.
Triethoxy(4-nitrophenyl)silane: Similar structure but lacks the oct-1-en-2-yl chain, affecting its reactivity and applications.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is unique due to the presence of both the nitrophenyl group and the oct-1-en-2-yl chain. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in various fields of research and industry.
Biological Activity
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane (CAS Number: 921200-46-6) is a silane compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H33N O5Si |
Molecular Weight | 395.57 g/mol |
LogP | 6.059 |
Polar Surface Area | 73.51 Ų |
These properties suggest that the compound is hydrophobic, which may influence its interactions with biological membranes and its overall bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the nitrophenyl group. This group is known for its potential to participate in various biochemical interactions, including:
- Antioxidant Activity : Compounds with nitro groups can exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : The presence of aromatic rings in silanes can enhance their ability to disrupt microbial membranes or interfere with microbial metabolism.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, several studies provide insights into its potential applications:
- Antioxidant Studies : A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity in vitro. These compounds were effective in reducing oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
- Antimicrobial Efficacy : Research has shown that silanes with aromatic substitutions can possess antimicrobial properties. In one experiment, derivatives of triethoxy silanes were tested against various bacterial strains, revealing promising results in inhibiting bacterial growth.
- Cell Proliferation Studies : Preliminary findings indicate that this compound might influence cell proliferation rates in certain cancer cell lines. Further studies are required to elucidate the mechanisms involved and the potential therapeutic implications.
Properties
CAS No. |
921200-41-1 |
---|---|
Molecular Formula |
C20H33NO5Si |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
triethoxy-[1-(4-nitrophenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-20(27(24-6-2,25-7-3)26-8-4)17-18-13-15-19(16-14-18)21(22)23/h13-17H,5-12H2,1-4H3 |
InChI Key |
ITWRIARXJSBWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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